5,6-Dibromo-1,10-phenanthroline
Overview
Description
5,6-Dibromo-1,10-phenanthroline is a chemical compound with the molecular formula C12H6Br2N2 .
Synthesis Analysis
5,6-Dibromo-1,10-phenanthroline and 2,9-di-n-butyl-5,6-dibromo-1,10-phenanthroline were polymerized using a Ni catalyst to afford helical polymers in which the phenanthroline moieties are densely stacked on top of each other . Another method for the synthesis of 1,10-phenanthroline-5,6-dione involves the oxidation of 1,10-phenanthroline in the Br2-H2SO4-HNO3 system .Chemical Reactions Analysis
5,6-Dibromo-1,10-phenanthroline and 2,9-di-n-butyl-5,6-dibromo-1,10-phenanthroline were polymerized using a Ni catalyst to afford helical polymers . The bromination of 1,10-phenanthroline monohydrate in the presence of SCl2 and pyridine yielded the brominated compounds .Physical And Chemical Properties Analysis
5,6-Dibromo-1,10-phenanthroline has a melting point of 221 °C and a predicted boiling point of 469.2±40.0 °C. It has a predicted density of 1.915±0.06 g/cm3. It should be stored at 2-8°C .Scientific Research Applications
Synthesis and Complexation
5,6-Dibromo-1,10-phenanthroline is a key intermediate in synthesizing various chemical compounds. For instance, it is used in preparing thio-azo proligands, which are further utilized to create iron(II) complexes. This synthesis involves cross-coupling reactions mediated by palladium catalytic systems, highlighting its role in complex metal-ligand formation (Rabaça et al., 2008).
Polymerization
The compound is also pivotal in polymer science. It has been polymerized using a Ni catalyst to produce helical polymers with densely stacked phenanthroline moieties. This polymerization, especially using chiral catalysts, results in preferred-handed helices, showing its significance in creating structured polymers (Yang & Nakano, 2015).
Dye-Sensitized Solar Cells
In the field of renewable energy, 5,6-Dibromo-1,10-phenanthroline derivatives are used in dye-sensitized solar cells (DSCs). It serves as a starting material for creating ligands containing carboxylic and sulfonic groups, crucial for anchoring sensitizers on TiO2 in DSCs (Shahroosvand et al., 2013).
Electrochemistry and Sensing
In electrochemistry, derivatives of this compound, like 1,10-phenanthroline-5,6-dione, have been investigated for their redox active properties. These derivatives show potential in selective recognition of copper ions and sensing applications like hydrogen peroxide detection (Gayathri & Kumar, 2014).
Chemosensing
Derivatization of 5,6-Dibromo-1,10-phenanthroline leads to ligands capable of acting as chemosensors for cations and anions. This versatility is crucial in environmental and biological systems, where such sensors can detect and measure changes in photophysical properties (Alreja & Kaur, 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5,6-dibromo-1,10-phenanthroline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br2N2/c13-9-7-3-1-5-15-11(7)12-8(10(9)14)4-2-6-16-12/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBSWPVSJWETQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C(=C2Br)Br)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70480138 | |
Record name | 5,6-DIBROMO-1,10-PHENANTHROLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70480138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dibromo-1,10-phenanthroline | |
CAS RN |
56290-06-3 | |
Record name | 5,6-DIBROMO-1,10-PHENANTHROLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70480138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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